molecular formula C23H29ClN4O2 B2819981 N1-(3-chloro-2-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide CAS No. 898452-25-0

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2819981
CAS No.: 898452-25-0
M. Wt: 428.96
InChI Key: HORXOORQLZVXQB-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29ClN4O2 and its molecular weight is 428.96. The purity is usually 95%.
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Biological Activity

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound belonging to the oxalamide family, characterized by a complex structure featuring both aromatic and piperazine moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C23H29ClN4O2, with a molecular weight of approximately 429.0 g/mol. The presence of chlorine and piperazine enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

PropertyValue
Molecular FormulaC23H29ClN4O2
Molecular Weight429.0 g/mol
CAS Number898452-25-0

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The mechanism could include:

  • Enzyme Inhibition : Compounds in this class may inhibit enzyme activity, affecting metabolic pathways.
  • Receptor Modulation : The compound may modulate receptor signaling, influencing various biological responses.

Biological Activity and Case Studies

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer properties. For instance:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis. This suggests potential applications in antibiotic development.
    • Study Example : A study demonstrated that oxalamides with piperazine moieties exhibited significant antibacterial activity, indicating their potential as therapeutic agents against resistant bacterial strains.
  • Anticancer Properties : The unique combination of substituents in the oxalamide structure may allow for selective binding to cancer-related receptors, influencing pathways involved in tumor proliferation.
    • Case Study : Research on related compounds indicated that certain oxalamides can induce apoptosis in cancer cells through specific signaling pathways, showcasing their potential in cancer therapy.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is influenced by its lipophilicity due to halogen substitution. This characteristic may enhance its absorption and distribution within biological systems. However, further studies are necessary to fully elucidate its metabolic pathways and potential toxicological effects.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O2/c1-16-7-9-18(10-8-16)21(28-13-11-27(3)12-14-28)15-25-22(29)23(30)26-20-6-4-5-19(24)17(20)2/h4-10,21H,11-15H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORXOORQLZVXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.